

Application Notes and Protocols: The Use of Phenol Red in Tissue Culture Media

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Compound of Interest

Compound Name: Phenol Red

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Introduction

Phenol red, a sulfonphthalein dye, is a commonly used pH indicator in tissue culture media. Its primary function is to provide a rapid visual assessment of the pH of the medium, which is crucial for maintaining optimal cell growth conditions. As cells metabolize nutrients, they produce acidic byproducts that lower the pH of the medium. **Phenol red** allows for the convenient monitoring of these pH changes, indicating the need for a media change or potential microbial contamination.[1][2]

The color of **phenol red** in media varies with the pH:

- Yellow: Acidic (pH \leq 6.8)
- Red: Neutral (pH \sim 7.4)
- Pink/Purple: Basic (pH \geq 8.2)[1][3]

While beneficial for routine cell culture maintenance, the presence of **phenol red** can have unintended consequences in certain experimental contexts. Notably, it exhibits weak estrogenic activity, which can interfere with studies involving hormone-sensitive cells.[1][2] It can also interfere with certain colorimetric and fluorescent assays.[2] Therefore, a thorough

understanding of its properties and standard concentrations is essential for robust and reproducible experimental design.

Standard Concentrations of Phenol Red in Common Culture Media

The concentration of **phenol red** can vary between different media formulations. Below is a summary of typical concentrations found in several widely used cell culture media.

Media Type	Standard Phenol Red Concentration (mg/L)	Molar Concentration (μM)
DMEM (High Glucose)	15	~42.3
RPMI-1640	5	~14.1
McCoy's 5A	10	~28.2
Ham's F-10	12.4	~35.0
Ham's F-12	8.1 - 10	~22.8 - 28.2
MEM	Typically 10	~28.2
IMDM	Often used without, but can be present	-
General Range	5 - 15	~14.1 - 42.3

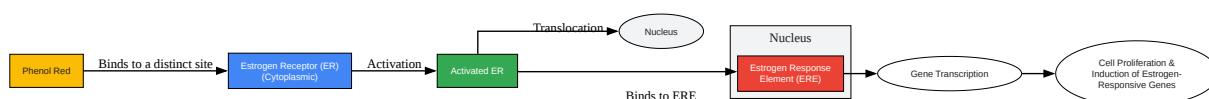
Note: Molar concentrations are approximate, calculated based on the molecular weight of the sodium salt of **phenol red** (C₁₉H₁₃NaO₅S, MW: 376.36 g/mol). Concentrations can vary slightly between manufacturers.

Estrogenic Effects of Phenol Red

Phenol red is a known weak estrogen mimic, which can be a significant confounding factor in studies involving estrogen-responsive cells, such as MCF-7 breast cancer cells.[1] This estrogenic activity can lead to increased cell proliferation and modulation of estrogen-responsive gene expression, potentially masking the effects of experimental treatments.[3]

Signaling Pathway of Phenol Red's Estrogenic Action

Phenol red exerts its estrogenic effects by interacting with the estrogen receptor (ER), although it binds to a site distinct from the natural ligand, estradiol. This interaction leads to the activation of the ER, its translocation to the nucleus, and the subsequent transcription of estrogen-responsive genes.



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Estrogenic signaling pathway of **Phenol Red**.

Experimental Protocols

Preparation of Phenol Red-Containing and Phenol Red-Free Media

This protocol describes the preparation of a standard tissue culture medium with and without the addition of **phenol red**.

Materials:

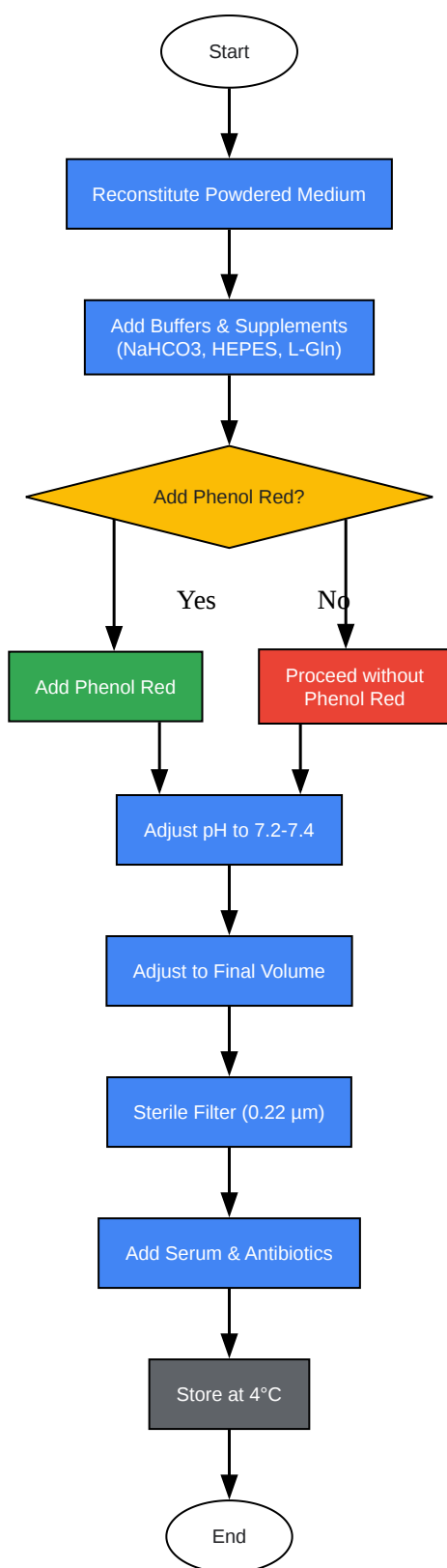
- Powdered basal medium (e.g., DMEM)
- Cell culture grade water
- Sodium bicarbonate (NaHCO_3)
- HEPES (optional)
- L-glutamine or stable dipeptide substitute
- Fetal Bovine Serum (FBS)

- Penicillin-Streptomycin solution
- **Phenol red** sodium salt powder or a concentrated stock solution
- Sterile filtration unit (0.22 µm filter)
- Sterile storage bottles

Protocol:

- Reconstitution of Powdered Medium:
 - In a sterile container, dissolve the powdered basal medium in cell culture grade water to approximately 90% of the final volume. Stir gently until the powder is completely dissolved. Avoid vigorous stirring to minimize foaming.
- Addition of Buffers and Supplements:
 - Add sodium bicarbonate and/or HEPES as required by the specific medium formulation.
 - Add L-glutamine or a stable substitute.
- Preparation of **Phenol Red** Stock Solution (Optional but Recommended):
 - Prepare a 100x stock solution of **phenol red** (e.g., 1.1 g/L for a final concentration of 11 mg/L) in cell culture grade water.
 - Sterile filter the stock solution and store it at 4°C, protected from light.
- Preparation of **Phenol Red**-Containing Medium:
 - Add the appropriate volume of the **phenol red** stock solution to the reconstituted medium. For example, add 10 mL of a 100x stock to 990 mL of medium for a final volume of 1 L.
 - Alternatively, for a single preparation, add the powdered **phenol red** sodium salt directly to the medium before adjusting the final volume.
- Preparation of **Phenol Red**-Free Medium:

- Proceed with the reconstituted medium without the addition of **phenol red**.
- pH Adjustment:
 - Adjust the pH of the medium to the desired level (typically 7.2-7.4) using sterile 1N HCl or 1N NaOH.
- Final Volume and Sterilization:
 - Add cell culture grade water to reach the final volume.
 - Sterilize the complete medium by passing it through a 0.22 µm sterile filter.
- Final Supplementation and Storage:
 - Aseptically add FBS and antibiotics (e.g., Penicillin-Streptomycin) to the desired final concentrations.
 - Store the prepared medium at 4°C, protected from light.



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Workflow for preparing cell culture media.

Cell Proliferation Assay (Growth Curve)

This protocol outlines a method to assess the effect of **phenol red** on the proliferation rate of a given cell line.

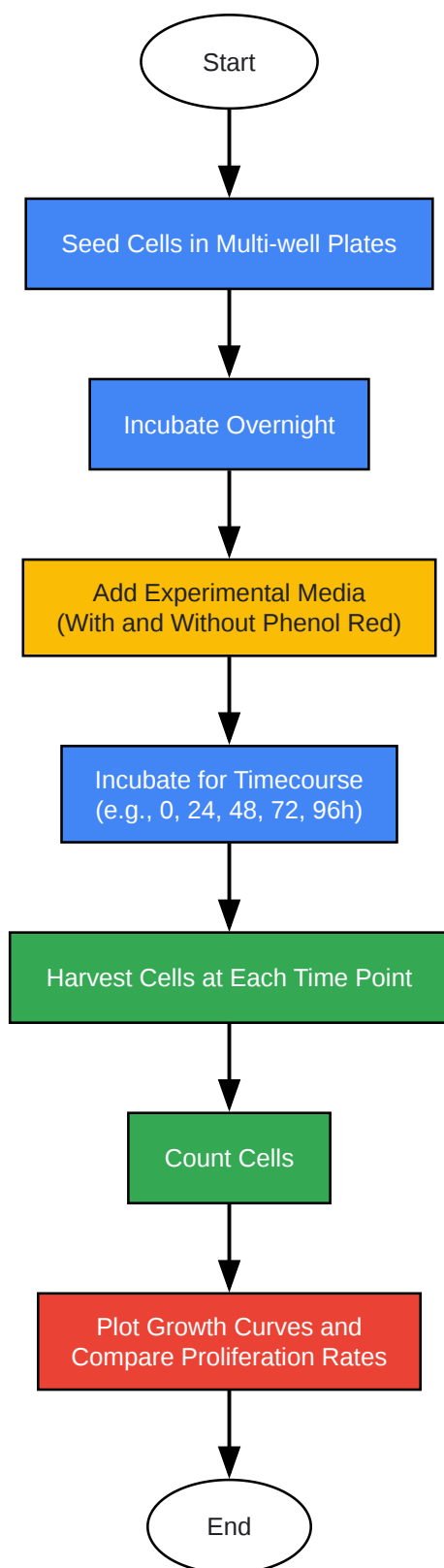
Materials:

- Cell line of interest
- Complete culture medium with and without **phenol red**
- Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS)
- Cell counting device (e.g., hemocytometer or automated cell counter)
- Multi-well culture plates (e.g., 24-well plates)
- Incubator (37°C, 5% CO₂)

Protocol:

- Cell Seeding:
 - Culture the cells to be tested in their standard growth medium.
 - Harvest the cells using trypsin-EDTA and perform a cell count.
 - Seed the cells into 24-well plates at a low density (e.g., 1×10^4 cells/well) in their standard growth medium and allow them to attach overnight.
- Experimental Setup:
 - After overnight incubation, aspirate the seeding medium.
 - Wash the cells once with PBS.
 - Add 1 mL of the experimental media to the wells:

- Group 1: Complete medium containing **phenol red**.
- Group 2: Complete medium without **phenol red**.
- Set up triplicate wells for each group and for each time point.
- Cell Counting:
 - At designated time points (e.g., 0, 24, 48, 72, and 96 hours), harvest the cells from three wells for each group.
 - To harvest, aspirate the medium, wash with PBS, and add trypsin-EDTA to detach the cells.
 - Neutralize the trypsin with complete medium and collect the cell suspension.
 - Perform a cell count for each sample.
- Data Analysis:
 - Calculate the average cell number for each group at each time point.
 - Plot the average cell number versus time to generate growth curves for cells cultured in media with and without **phenol red**.
 - Compare the growth rates between the two groups to determine the effect of **phenol red** on cell proliferation.



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Workflow for a cell proliferation assay.

E-SCREEN Assay for Estrogenic Activity

The E-SCREEN (Estrogen-SCREEN) assay is a cell proliferation-based method to assess the estrogenic activity of a compound, in this case, **phenol red**. It utilizes the estrogen receptor-positive human breast cancer cell line, MCF-7.^[4]

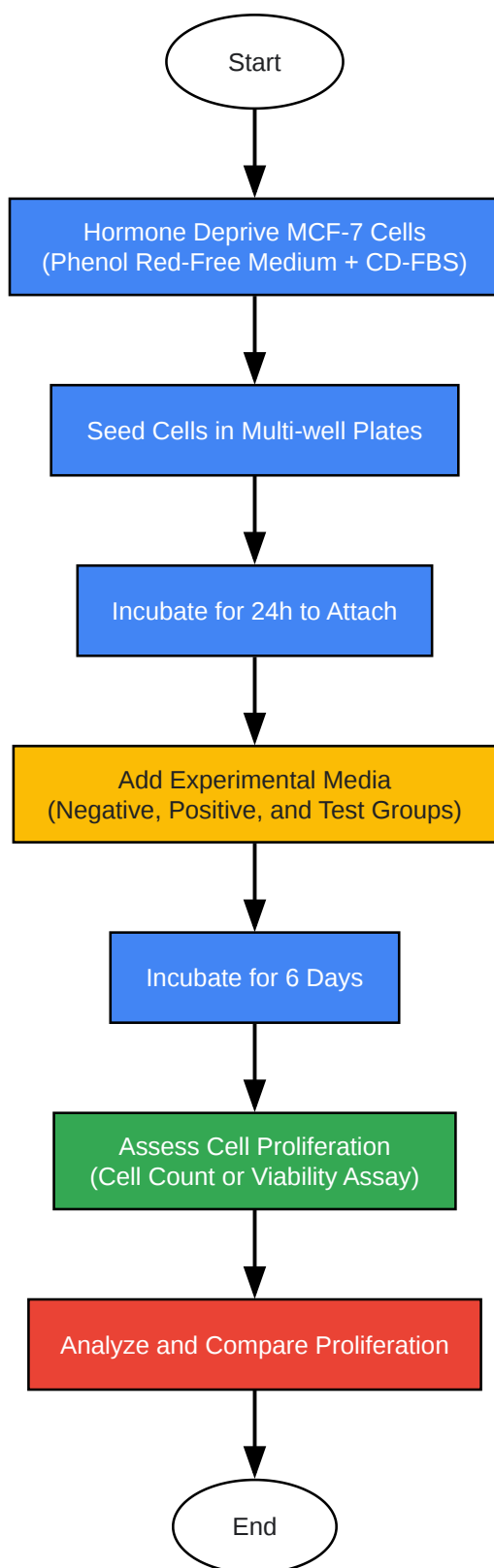
Materials:

- MCF-7 cells
- DMEM without **phenol red**
- Charcoal-dextran treated Fetal Bovine Serum (CD-FBS) to remove endogenous steroids
- 17 β -estradiol (positive control)
- Ethanol (vehicle control)
- Multi-well culture plates (e.g., 48-well plates)
- Cell counting method or a viability assay (e.g., MTT, see section 4.4)

Protocol:

- Cell Maintenance:
 - Maintain MCF-7 cells in DMEM with 10% FBS and **phenol red**.
- Hormone Deprivation:
 - Prior to the assay, wash the cells with PBS and culture them in DMEM without **phenol red** supplemented with 10% CD-FBS for 3-4 days to deprive them of estrogens.
- Cell Seeding:
 - Harvest the hormone-deprived cells and seed them in 48-well plates at a low density (e.g., 2×10^4 cells/well) in DMEM without **phenol red** supplemented with 10% CD-FBS.
 - Allow the cells to attach for 24 hours.

- Experimental Treatment:
 - Prepare the experimental media:
 - Negative Control: **Phenol red**-free DMEM with 10% CD-FBS and a vehicle control (e.g., ethanol).
 - Positive Control: A dilution series of 17 β -estradiol (e.g., 0.1 pM to 1 nM) in **phenol red**-free DMEM with 10% CD-FBS.
 - Test Group: Standard DMEM containing **phenol red** and 10% CD-FBS.
 - After 24 hours of attachment, replace the seeding medium with the experimental media.
- Incubation:
 - Incubate the plates for 6 days.
- Assessment of Proliferation:
 - After the incubation period, determine the cell number in each well using a cell counting method or a cell viability assay.
- Data Analysis:
 - Compare the cell proliferation in the **phenol red**-containing medium to the negative and positive controls to assess its estrogenic activity.



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Workflow for the E-SCREEN assay.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity. It is important to note that **phenol red** can interfere with the absorbance readings of the MTT assay, so it is recommended to use **phenol red**-free medium or include appropriate background controls.^{[5][6]}

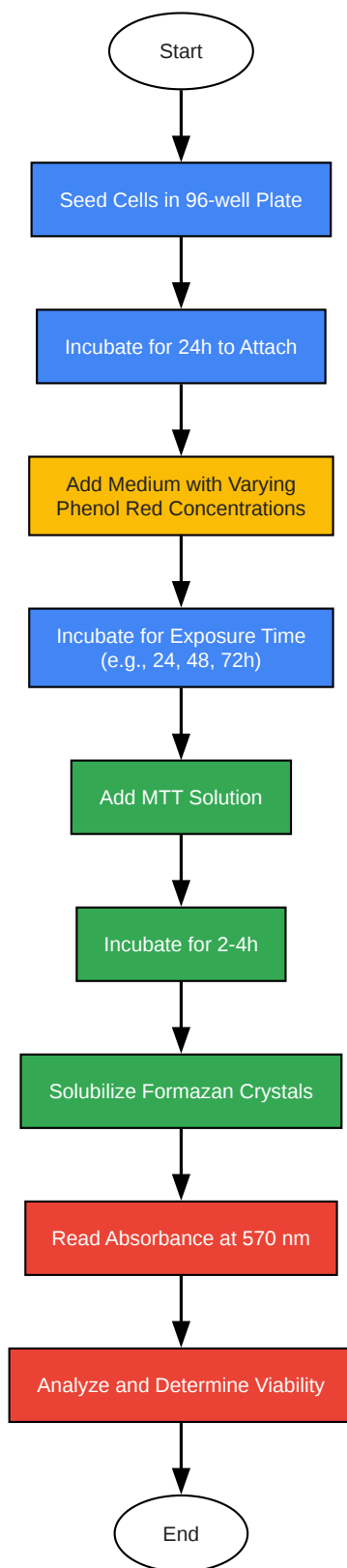
Materials:

- Cell line of interest
- Complete culture medium without **phenol red**
- **Phenol red** solution at various concentrations
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- MTT solvent (e.g., 0.04 N HCl in isopropanol or DMSO)
- 96-well culture plates
- Microplate reader

Protocol:

- Cell Seeding:
 - Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 μ L of complete culture medium without **phenol red**.
 - Incubate for 24 hours to allow for cell attachment.
- Treatment:
 - Prepare serial dilutions of **phenol red** in **phenol red**-free medium.
 - Remove the medium from the wells and replace it with 100 μ L of the medium containing different concentrations of **phenol red**. Include a no-**phenol red** control.

- Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
- MTT Addition:
 - After the incubation period, add 10 μ L of the 5 mg/mL MTT solution to each well.
 - Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
- Formazan Solubilization:
 - Carefully remove the medium from the wells.
 - Add 100 μ L of MTT solvent to each well to dissolve the formazan crystals.
 - Mix gently on an orbital shaker for 15 minutes.
- Absorbance Measurement:
 - Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.^[5]
- Data Analysis:
 - Subtract the absorbance of the no-cell control from all other readings.
 - Calculate the percentage of cell viability for each concentration of **phenol red** relative to the no-**phenol red** control (100% viability).
 - Plot the percentage of cell viability against the **phenol red** concentration to determine its cytotoxic effect.



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Workflow for the MTT cytotoxicity assay.

Conclusion and Recommendations

Phenol red is a valuable tool for routine cell culture, providing a simple and effective way to monitor the pH of the medium. However, for specific research applications, particularly those involving hormone signaling, fluorescence, or colorimetric assays, the use of **phenol red**-free medium is strongly recommended to avoid potential artifacts and ensure the validity of experimental results. The protocols provided in these application notes offer a framework for preparing appropriate media and for assessing the potential impact of **phenol red** in your specific cell culture system.

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